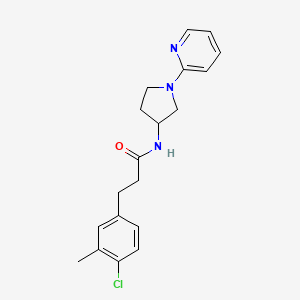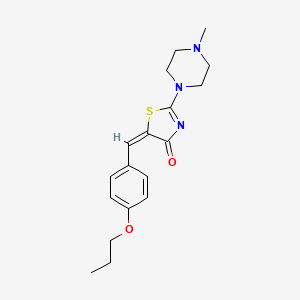
(Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide, also known as TAK-915, is a novel drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. This compound belongs to the class of tetrazole-based compounds that have been found to have potential therapeutic properties.
Mecanismo De Acción
(Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has been found to enhance cognitive function by increasing the levels of cyclic nucleotides in the brain. This mechanism of action is believed to be responsible for the drug's ability to improve memory and learning in animal models of cognitive impairment.
Biochemical and Physiological Effects:
(Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has been shown to increase the levels of cyclic nucleotides in the brain, which in turn enhances the activity of neurotransmitters such as dopamine and acetylcholine. This leads to improved cognitive function and memory in animal models of cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide in lab experiments include its ability to selectively inhibit PDE2A, which makes it a promising drug candidate for the treatment of cognitive disorders. However, the limitations of (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide include its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For the research on (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide include the development of more efficient synthesis methods and the optimization of the drug's pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide in humans, and to explore its potential therapeutic uses beyond cognitive disorders.
Métodos De Síntesis
The synthesis of (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide involves the reaction of 3-fluorobenzyl bromide with sodium azide to form 3-fluorobenzyl azide. This intermediate is then reacted with but-2-enamide in the presence of a copper catalyst to form (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide.
Aplicaciones Científicas De Investigación
(Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has been extensively studied for its potential therapeutic properties in the treatment of cognitive disorders. Studies have shown that (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide acts as a selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which is involved in the regulation of intracellular cyclic nucleotide levels. By inhibiting PDE2A, (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide increases the levels of cyclic nucleotides, which in turn enhances the activity of neurotransmitters such as dopamine and acetylcholine.
Propiedades
IUPAC Name |
(Z)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O/c1-2-4-12(19)14-8-11-15-16-17-18(11)10-6-3-5-9(13)7-10/h2-7H,8H2,1H3,(H,14,19)/b4-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWPEWTVGQFNPW-RQOWECAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2621029.png)

![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-propylthiophene-3-carboxylate](/img/structure/B2621032.png)
![Ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2621034.png)


![3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea](/img/structure/B2621040.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621045.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2621046.png)